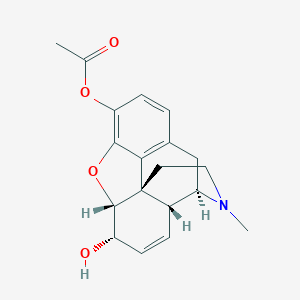

3-Acetylmorphine

Vue d'ensemble

Description

Méthodes De Préparation

La 3-acétylmorphine peut être synthétisée par acétylation de la morphine. Le processus implique un reflux de la morphine dans l'anhydride acétique, qui convertit d'abord la morphine en 3-acétylmorphine, puis en 3,6-diacétylmorphine (héroïne) . Les méthodes de production industrielle impliquent généralement des réactions d'acétylation similaires dans des conditions contrôlées pour garantir la pureté et le rendement.

Analyse Des Réactions Chimiques

La 3-acétylmorphine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de différents produits oxydés, en fonction des conditions et des réactifs utilisés.

Réduction : Les réactions de réduction peuvent convertir la 3-acétylmorphine en morphine.

Substitution : Le groupe acétyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent l'anhydride acétique pour l'acétylation et divers agents oxydants ou réducteurs pour d'autres transformations . Les principaux produits formés à partir de ces réactions sont généralement d'autres dérivés de la morphine ou des composés opioïdes modifiés.

4. Applications de la Recherche Scientifique

La 3-acétylmorphine a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée pour étudier les propriétés chimiques et la réactivité des composés opioïdes.

Biologie : Les chercheurs l'utilisent pour comprendre les voies métaboliques de l'héroïne et ses effets sur l'organisme.

Médecine : Elle sert de composé de référence en toxicologie médico-légale pour détecter la consommation d'héroïne.

Industrie : Elle est utilisée dans le développement de nouveaux médicaments analgésiques et dans l'étude des interactions des récepteurs opioïdes

5. Mécanisme d'Action

La 3-acétylmorphine exerce ses effets en se liant aux récepteurs μ-opioïdes du système nerveux central. En raison de son affinité relativement faible pour ces récepteurs, ses effets sont moins puissants que ceux d'autres opioïdes comme la morphine et la 6-monoacétylmorphine . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la libération de neurotransmetteurs, conduisant à des effets analgésiques et euphoriques.

Applications De Recherche Scientifique

3-Acetylmorphine has several scientific research applications:

Chemistry: It is used to study the chemical properties and reactivity of opioid compounds.

Biology: Researchers use it to understand the metabolic pathways of heroin and its effects on the body.

Medicine: It serves as a reference compound in forensic toxicology to detect heroin use.

Industry: It is used in the development of new analgesic drugs and in the study of opioid receptor interactions

Mécanisme D'action

3-Acetylmorphine exerts its effects by binding to μ-opioid receptors in the central nervous system. due to its relatively weak affinity for these receptors, its effects are less potent compared to other opioids like morphine and 6-monoacetylmorphine . The molecular targets and pathways involved include the inhibition of neurotransmitter release, leading to analgesic and euphoric effects.

Comparaison Avec Des Composés Similaires

La 3-acétylmorphine est souvent comparée à d'autres composés opioïdes tels que :

Morphine : Le composé parent dont la 3-acétylmorphine est dérivée.

6-Monoacétylmorphine : Un autre métabolite de l'héroïne avec une affinité plus élevée pour les récepteurs μ-opioïdes.

Héroïne (Diacétylmorphine) : Le précurseur de la 3-acétylmorphine, connu pour ses effets puissants.

L'unicité de la 3-acétylmorphine réside dans sa position intermédiaire dans la voie métabolique de l'héroïne, fournissant des informations sur la pharmacocinétique et la dynamique du métabolisme des opioïdes .

Activité Biologique

3-Acetylmorphine (3-AM) is a semi-synthetic opioid derived from morphine, primarily recognized for its role as a metabolite of heroin. This article delves into the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and implications in opioid research and therapy.

Chemical Structure and Synthesis

This compound is characterized by the acetylation of the hydroxyl group at the 3-position of morphine. The synthesis of 3-AM can occur through various chemical reactions, including the acetylation of morphine using acetic anhydride or acetyl chloride. This modification enhances its lipophilicity compared to morphine, which influences its pharmacokinetic properties.

Pharmacological Properties

Opioid Receptor Affinity and Activity

This compound exhibits significant affinity for opioid receptors, particularly the μ-opioid receptor (MOR). Its binding characteristics are crucial for understanding its analgesic effects and potential for abuse. Research indicates that 3-AM has a higher potency than morphine in certain contexts due to its rapid conversion to morphine in vivo, which contributes to its overall effects on pain modulation.

| Compound | μ-Receptor Affinity | Potency (relative to morphine) |

|---|---|---|

| Morphine | High | 1 |

| This compound | Higher | >1 |

Metabolism and Pharmacokinetics

Upon administration, this compound is rapidly metabolized to morphine through deacetylation. This metabolic pathway is significant as it determines both the efficacy and safety profile of the compound. Studies show that the rate of conversion can vary based on factors such as route of administration and individual metabolic differences.

- Metabolic Pathway:

- Administration: Intravenous (IV) or oral

- Primary Metabolite: Morphine

- Enzymes Involved: Esterases in plasma and liver

Case Studies and Clinical Implications

Heroin Use Disorder

The role of this compound in heroin use disorder has been extensively studied. It serves as a critical marker for heroin consumption due to its rapid conversion to morphine. Research indicates that individuals with a history of heroin use exhibit altered metabolic profiles, with increased levels of morphine glucuronides (M6G and M3G) observed in their systems compared to non-users.

- Study Findings:

- Increased M6G levels correlate with chronic heroin use.

- Variations in glucuronidation can influence pain management strategies in opioid-dependent patients.

Analytical Detection

Forensic toxicology often employs detection methods for this compound as a means to confirm heroin use. Gas chromatography-mass spectrometry (GC-MS) is commonly utilized due to its sensitivity and specificity in identifying this compound alongside its metabolites.

Propriétés

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-10(21)23-15-6-3-11-9-13-12-4-5-14(22)18-19(12,7-8-20(13)2)16(11)17(15)24-18/h3-6,12-14,18,22H,7-9H2,1-2H3/t12-,13+,14-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLREHXYJDLZOU-LEPYJNQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183774 | |

| Record name | 3-Monoacetylmorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5140-28-3, 29593-26-8 | |

| Record name | 3-Acetylmorphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5140-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O(3)-Monoacetylmorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005140283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoacetylmorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029593268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Monoacetylmorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R,7S,12bS)-7-hydroxy-3-methyl-2,3,4,4aR,7,7aR-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MONOACETYLMORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7243EY5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural difference between morphine, heroin, and 3-O-acetylmorphine?

A1: 3-O-acetylmorphine is a morphine derivative, like heroin (diacetylmorphine). Morphine contains two hydroxyl groups that can undergo acetylation. Heroin is the product of morphine acetylation at both the 3- and 6- positions. 3-O-acetylmorphine is specifically acetylated at the 3-hydroxyl group of morphine. [, , ]

Q2: How does the acetylation at the 3-position in 3-O-acetylmorphine influence its pharmacological activity compared to morphine?

A2: 3-O-acetylmorphine exhibits antinociceptive activity similar to 3-O-acetylmorphine and heroin, suggesting that acetylation at the 3-position plays a key role in its analgesic properties. [] One study found that 3-O-acetylmorphine-6-O-sulfate, another derivative, displays potent, centrally-acting opioid effects. []

Q3: Can 3-O-acetylmorphine be found naturally in opium?

A3: While 3-O-acetylmorphine is a known product of heroin metabolism, research indicates that it can also form, along with other acetylated morphine and codeine derivatives, during traditional Hmong folk remedies that involve heating opium with aspirin and acetaminophen. []

Q4: How stable is 3-O-acetylmorphine in biological matrices?

A4: 3-O-acetylmorphine can hydrolyze in aqueous solutions, but the rate varies depending on the pH. One study using high-performance capillary electrophoresis (HPCE) investigated the hydrolysis of morphine derivatives, including 3-O-acetylmorphine, and could quantify its decomposition rate and electrophoretic mobility. []

Q5: What analytical techniques are commonly employed to identify and quantify 3-O-acetylmorphine?

A5: Several analytical methods have proven successful in detecting and quantifying 3-O-acetylmorphine. These include:

Q6: What spectroscopic data are available for characterizing 3-O-acetylmorphine?

A6: Researchers have used a range of spectroscopic methods to characterize 3-O-acetylmorphine:

Q7: Has there been research on developing opioid codrugs that include 3-O-acetylmorphine?

A7: While the provided research doesn't specifically mention 3-O-acetylmorphine in codrugs, scientists have explored combining other opioid molecules, such as codeine and morphine, with adjuvant drugs like gabapentin, S-(-)-nornicotine, and ketamine to improve pain management. These codrugs aim to enhance analgesic effects, prolong pain relief, and potentially mitigate opioid-related side effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.